molecular formula C6H5ClN4 B015381 6-Chloro-7-methylpurine CAS No. 5440-17-5

6-Chloro-7-methylpurine

Cat. No. B015381
CAS RN: 5440-17-5
M. Wt: 168.58 g/mol
InChI Key: NCZREVPKGQGLFM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Chloro-7-methylpurine has been achieved through different methodologies. One efficient method involves the regiospecific lithiation/quenching sequence from hypoxanthine derivatives, demonstrating the versatility of purine functionalization strategies (Taddei et al., 2004). Another approach includes the use of (Ph3P)4Pd catalyzed cross-coupling reactions, offering a high-yield synthesis route for 6-Chloro-7-methylpurine and its related nucleosides (Hassan et al., 2000).

Molecular Structure Analysis

The molecular structure of 6-Chloro-7-methylpurine has been thoroughly analyzed using techniques such as HMBC NMR studies and single-crystal X-ray diffraction. These analyses confirm the regioselectivity of synthesis methodologies and provide detailed insights into the structural characteristics of 6-Chloro-7-methylpurine and its derivatives (Taddei et al., 2004).

Chemical Reactions and Properties

6-Chloro-7-methylpurine undergoes various chemical reactions, showcasing its reactivity towards different reagents. Studies have documented its reactions with hydroxide ions, revealing kinetics and mechanisms that highlight the compound's chemical behavior (Badger & Barlin, 1974). Additionally, the reactions with ethyl acetoacetate under catalyst-free conditions to yield functionalized purines underscore its utility in organic synthesis (Qu et al., 2009).

Physical Properties Analysis

The physical properties of 6-Chloro-7-methylpurine, including ionization constants and spectroscopic data (UV and 1H NMR spectra), have been measured and analyzed, providing essential data for further chemical research and applications (Badger & Barlin, 1974).

Chemical Properties Analysis

The chemical properties of 6-Chloro-7-methylpurine are closely related to its reactivity and interactions with various reagents. Studies focusing on its reactions offer insights into its electrophilic and nucleophilic sites, which are crucial for understanding its behavior in complex synthesis pathways (Qu et al., 2009).

Safety And Hazards

The safety and hazards associated with 6-Chloro-7-methylpurine are not explicitly mentioned in the search results.


Future Directions

The future directions for 6-Chloro-7-methylpurine are not explicitly mentioned in the search results. However, given its role as a useful synthetic intermediate2, it may continue to be used in the synthesis of other compounds.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the original sources or consult with a chemistry professional.


properties

IUPAC Name

6-chloro-7-methylpurine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c1-11-3-10-6-4(11)5(7)8-2-9-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCZREVPKGQGLFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40202788
Record name 7H-Purine, 6-chloro-7-methyl- (9CI)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-7-methylpurine

CAS RN

5440-17-5
Record name 7H-Purine, 6-chloro-7-methyl-
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Record name 6-Chloro-7-methylpurine
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Record name 7H-Purine, 6-chloro-7-methyl- (9CI)
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Record name 6-chloro-7-methyl-7H-purine
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Record name 6-Chloro-7-methylpurine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
RN Prasad, RK Robins - Journal of the American Chemical …, 1957 - ACS Publications
… The chlorination of V yielded 6-chloro-7-methylpurine (VI). … fore seemed desirable to prepare 6-chloro-7methylpurine (VI) as a … at 160 in a bomb converted 6-chloro-7-methylpurine (VI) to …
Number of citations: 87 0-pubs-acs-org.brum.beds.ac.uk
RJ Badger, GB Barlin - Journal of the Chemical Society, Perkin …, 1974 - pubs.rsc.org
… 6-Chloro-7-methylpurine at 20" was 19.2 times less reactive than the 8-chloro-isomer owing mainly to its much higher energy of activation (19.85 compared to 17.35 kcal mol-l). It was …
Number of citations: 5 0-pubs-rsc-org.brum.beds.ac.uk
LB Townsend, RK Robins, RN Loeppky… - Journal of the …, 1964 - ACS Publications
… For purification of the 6-chloro-7-methylpurine, the product … chromatographically pure 6chloro-7-methylpurine, mp 198-199.3 … of 6-chloro-7-methylpurine (I) in 50 ml. of dimethylamine (25…
Number of citations: 121 0-pubs-acs-org.brum.beds.ac.uk
VS Korsunskii, ES Golovchinskaya - Pharmaceutical Chemistry Journal, 1972 - Springer
The starting compound for the synthesis of Ia-Ie was 2, 6-dichloro-8-amino-7-methylpurine (III)[1], prepared from 2, 6, 8-trichlor-)-7-methylpurine, which is formed in high yield by the …
T Okamura, T Kikuchi, K Fukushi, Y Arano, T Irie - 2006 - Soc Nuclear Med
… In this study, we selected 6-chloro-7-methylpurine (7m6CP) among candidates designed for MEM and investigated the feasibility of MEM. …
Number of citations: 0 jnm.snmjournals.org
GY Uretskaya, EI Rybkina… - Journal of General …, 1960 - Consultants Bureau
Number of citations: 12
GN Krutovskikh, GF Gornaeva, LP Vartanyan… - Pharmaceutical …, 1986 - Springer
… 2-Amino-6-chloro-7-methylpurine (IX) gave 6thio-7-methylguanine (X) and 2-amino-6-methylthio-7-methylpurine (XI). …
T Okamura, T Kikuchi, K Fukushi… - Journal of medicinal …, 2009 - ACS Publications
… This compound was prepared from 6-chloro-7-methylpurine with GSH in the same manner as that described previously (10) and was analyzed using an HPLC system consisting of a …
Number of citations: 22 0-pubs-acs-org.brum.beds.ac.uk
PM Kochergin, EV Aleksandrova, VS Korsunskii… - Chemistry of …, 2000 - Springer
… 6-Chloro-7-methylpurine (2) was obtained according to the method [8]. Yield 82%; mp 198-199~ (toluene). l-Methyl-, l-Butyl-, 2-Ethyl-l-propyl- and l-Butyl-5-chloro-4-nitro-2-…
T Okamura, T Kikuchi, K Fukushi, Y Arano… - Bioorganic & medicinal …, 2007 - Elsevier
… Radiolabeled 6-chloro-7-methylpurine (7m6CP) was designed as the proprobe, and [ 14 C]… Of two isomers generated by the methylation of 6-chloropurine, 6-chloro-7-methylpurine is …

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